Hydroxymethyl Alosetron

Pharmaceutical Analysis Drug Metabolism Reference Standards

Pharmaceutical QC laboratories face regulatory risk when quantifying alosetron's M5 metabolite without an authenticated reference standard. Hydroxymethyl Alosetron (CAS 863485-46-5) is the structurally specific, fully characterized solution. • Definitive HPLC/LC-MS marker: unique 5-hydroxymethyl-imidazole moiety ensures baseline resolution from N-Desmethyl Alosetron, 6-Hydroxy Alosetron, and 7-Hydroxy Alosetron analogs (LogP 0.444; TPSA 74.15 Ų) • ICH Q3A/Q3B-ready: supplied with comprehensive CoA traceable to USP/EP standards, enabling validated ANDA/DMF impurity profiling and cGMP batch release testing • CYP1A2 activity probe: quantifiable formation rate in human liver microsome/hepatocyte assays for preclinical metabolism studies

Molecular Formula C17H18N4O2
Molecular Weight 310.36
CAS No. 863485-46-5
Cat. No. B601765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethyl Alosetron
CAS863485-46-5
SynonymsAlosetron M5;  2,3,4,5-Tetrahydro-2-[[5-(hydroxymethyl)-1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
Molecular FormulaC17H18N4O2
Molecular Weight310.36
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO
InChIInChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Hydroxymethyl Alosetron (863485-46-5): A Key Human Metabolite and Reference Standard for Alosetron Analytical Applications


Hydroxymethyl Alosetron (CAS 863485-46-5), also known as Alosetron M5, is a primary human metabolite of the selective 5-HT3 receptor antagonist alosetron (Lotronex). Its formation occurs via hydroxylation of the parent drug's imidazole methyl group [1]. Unlike alosetron, which is an active pharmaceutical ingredient (API) for irritable bowel syndrome (IBS-D), Hydroxymethyl Alosetron is primarily procured and utilized as a highly characterized reference standard for analytical method development, quality control (QC), and impurity profiling in pharmaceutical manufacturing and regulatory submissions .

Why Hydroxymethyl Alosetron Cannot Be Substituted with Other Alosetron Impurities or Metabolites


Generic substitution fails for Hydroxymethyl Alosetron because it is not an interchangeable therapeutic agent but a specific, structurally unique metabolite required for precise analytical quantification. Alosetron undergoes multiple metabolic pathways including N-dealkylation and hydroxylation at different positions, yielding structurally distinct metabolites like N-Desmethyl Alosetron, 6-Hydroxy Alosetron, and 7-Hydroxy Alosetron [1]. Using a different alosetron-related compound as a reference standard would invalidate chromatographic method specificity and regulatory compliance. The hydroxymethyl moiety at the imidazole 5-position defines its unique retention time and mass spectral signature, which are essential for correctly identifying and quantifying this specific impurity or metabolite in alosetron drug substance and product release testing.

Quantitative Differentiation of Hydroxymethyl Alosetron (863485-46-5) vs. Alosetron and Related Analogs


Structural Specificity: Hydroxymethyl Alosetron as a Definitive Marker of CYP1A2-Mediated Metabolism

Hydroxymethyl Alosetron (M5) is the product of CYP1A2-mediated hydroxylation of alosetron [1]. This distinguishes it from other major metabolites like N-Desmethyl Alosetron (formed via N-dealkylation) and 6- or 7-Hydroxy Alosetron (hydroxylation at different positions) [2]. The presence of the hydroxymethyl group on the imidazole ring provides a unique molecular signature (exact mass 310.14297 g/mol) that is distinct from all other alosetron-related compounds, including the parent drug alosetron (exact mass 294.14806 g/mol) and its positional isomers [3].

Pharmaceutical Analysis Drug Metabolism Reference Standards

Regulatory Compliance: USP/EP Traceability for Pharmacopeial Testing

Hydroxymethyl Alosetron is supplied as a fully characterized reference standard compliant with regulatory guidelines and is used for traceability against pharmacopeial standards (USP or EP) . This contrasts with generic research-grade chemicals or other alosetron impurities that may lack the comprehensive Certificate of Analysis (CoA) and metrological traceability required for cGMP quality control. Its application is specifically mandated for analytical method development and validation (AMV) in pharmaceutical manufacturing [1].

Pharmaceutical Quality Control Regulatory Compliance Method Validation

Physicochemical Property Differentiation: LogP and TPSA Values vs. Alosetron

The addition of a hydroxymethyl group substantially alters the physicochemical properties of the molecule compared to alosetron. Hydroxymethyl Alosetron has a predicted LogP of 0.444 and a Topological Polar Surface Area (TPSA) of 74.15 Ų [1]. In contrast, the parent drug alosetron has a predicted LogP of approximately 1.8-2.0 and a TPSA of approximately 50-60 Ų [2]. This increased hydrophilicity and polarity directly impact chromatographic retention in reversed-phase HPLC methods, enabling distinct separation and quantification of the metabolite from the parent drug.

ADME Properties In Silico Prediction Chromatography

Unique Positional Isomer Identity: Hydroxymethyl Alosetron vs. 6-Hydroxy and 7-Hydroxy Alosetron

Hydroxymethyl Alosetron (CAS 863485-46-5) is a specific positional isomer bearing a hydroxymethyl group on the imidazole ring. It must be differentiated from other hydroxy metabolites of alosetron, specifically 6-Hydroxy Alosetron (free base CAS 128486-89-5) and 7-Hydroxy Alosetron (free base CAS 863485-44-3), which have hydroxyl groups substituted directly on the indole aromatic ring [1]. Despite having identical molecular formulas (C17H18N4O2) and molecular weights (310.36 g/mol), these isomers produce distinct fragmentation patterns in mass spectrometry and exhibit different retention times in chromatographic systems [2].

Impurity Profiling LC-MS Method Development Synthetic Chemistry

Primary Application Scenarios for Procuring Hydroxymethyl Alosetron (863485-46-5)


Pharmaceutical Impurity Profiling and Quality Control Release Testing

Hydroxymethyl Alosetron is essential as a reference standard in HPLC and LC-MS methods for quantifying the M5 metabolite/impurity in alosetron hydrochloride drug substance and finished dosage forms. Its use ensures compliance with ICH Q3A/Q3B guidelines on impurity thresholds and is required for batch release testing in cGMP environments [1].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Generic drug manufacturers developing alosetron products must demonstrate that their impurity profile matches or is justified against the Reference Listed Drug (RLD). The fully characterized Hydroxymethyl Alosetron reference standard, supplied with a comprehensive CoA and traceable to USP/EP standards, provides the definitive analytical marker necessary for these regulatory filings .

Analytical Method Development and Validation (AMV)

This compound is used to establish system suitability parameters (e.g., resolution, tailing factor, retention time) for chromatographic methods intended to separate alosetron from its hydroxylated metabolites. The distinct physicochemical properties of Hydroxymethyl Alosetron (LogP 0.444, TPSA 74.15 Ų) relative to the parent drug make it an ideal probe for validating method specificity and accuracy [2].

In Vitro Drug Metabolism and CYP1A2 Enzyme Activity Studies

In preclinical research settings, Hydroxymethyl Alosetron can serve as a defined analytical endpoint for measuring CYP1A2-mediated hydroxylation activity in human liver microsome or hepatocyte assays. Its formation rate can be quantified as a marker for enzyme activity or inhibition, leveraging the established role of CYP1A2 in alosetron metabolism [3].

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